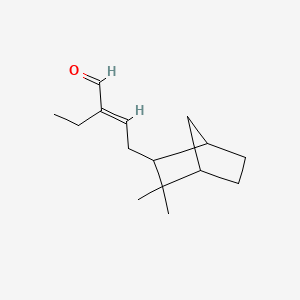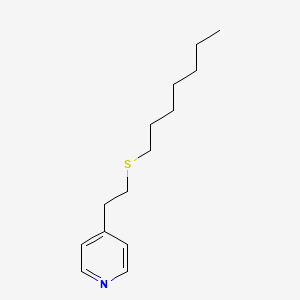
Pyridine, 4-(2-(heptylthio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-(heptylthio)ethyl)-: is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the 4-position of the pyridine ring is substituted with a 2-(heptylthio)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(heptylthio)ethyl)- can be achieved through several methods. One common approach is the Hantzsch pyridine synthesis, which involves the multi-component reaction of an aldehyde, a β-keto ester, and ammonia . This method can be optimized using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods: Industrial production of Pyridine, 4-(2-(heptylthio)ethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 4-(2-(heptylthio)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 4-(2-(heptylthio)ethyl)- is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions and their biological implications .
Medicine: Pyridine derivatives are known for their pharmacological activities. This compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, Pyridine, 4-(2-(heptylthio)ethyl)- can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-(heptylthio)ethyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Pyridine: The parent compound, which lacks the 2-(heptylthio)ethyl group.
Piperidine: A saturated analog of pyridine with a six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with two additional hydrogen atoms.
Uniqueness: Pyridine, 4-(2-(heptylthio)ethyl)- is unique due to the presence of the 2-(heptylthio)ethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and reactivity compared to its analogs .
Propiedades
Número CAS |
134480-46-9 |
|---|---|
Fórmula molecular |
C14H23NS |
Peso molecular |
237.41 g/mol |
Nombre IUPAC |
4-(2-heptylsulfanylethyl)pyridine |
InChI |
InChI=1S/C14H23NS/c1-2-3-4-5-6-12-16-13-9-14-7-10-15-11-8-14/h7-8,10-11H,2-6,9,12-13H2,1H3 |
Clave InChI |
JLRXUMNCCCPYNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



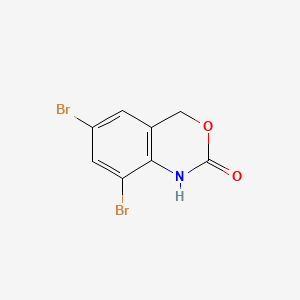
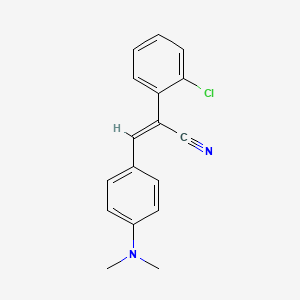
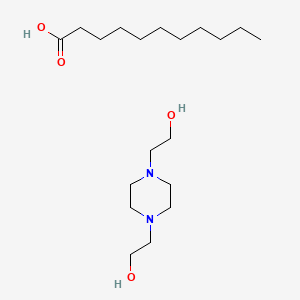

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)






